molecular formula C16H15FO4 B5800827 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone CAS No. 303095-16-1

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone

Cat. No. B5800827
CAS RN: 303095-16-1
M. Wt: 290.29 g/mol
InChI Key: YZKPBGXNXRFBNI-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is also known as FMeO-DAA and belongs to the family of aryl ketones.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer growth.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the expression of certain genes involved in cancer growth. In addition, the compound has been found to have analgesic effects, reducing pain in animal models of inflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone in lab experiments is its selectivity for COX-2 and HDACs. This makes it a valuable tool for studying the role of these enzymes in inflammation and cancer growth. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on improving the compound's solubility and reducing its potential toxicity.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone involves the reaction of 4-fluorophenol with 2-hydroxy-4-methoxy-3-methylbenzaldehyde in the presence of a base. The resulting product is then reacted with ethyl chloroacetate to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-10-15(20-2)8-7-13(16(10)19)14(18)9-21-12-5-3-11(17)4-6-12/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKPBGXNXRFBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)COC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone

CAS RN

303095-16-1
Record name 2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXY-3-METHYLPHENYL)ETHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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